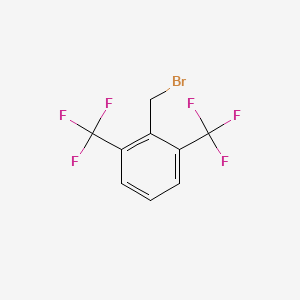

2,6-Bis(trifluoromethyl)benzyl bromide

Vue d'ensemble

Description

2,6-Bis(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C₉H₅BrF₆. It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, along with a bromomethyl group. This compound is known for its reactivity and is used as a building block in various chemical syntheses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,6-Bis(trifluoromethyl)benzyl bromide can be synthesized through a multi-step process starting from 2,6-bis(trifluoromethyl)benzaldehyde. The aldehyde is first reduced to 2,6-bis(trifluoromethyl)benzyl alcohol, which is then brominated to yield the final product . The bromination step typically involves the use of phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Bis(trifluoromethyl)benzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the reactive bromomethyl group. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the bromomethyl group to a methyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a benzylamine derivative, while oxidation would produce a carboxylic acid .

Applications De Recherche Scientifique

2,6-Bis(trifluoromethyl)benzyl bromide is utilized in various scientific research applications:

Mécanisme D'action

The mechanism of action of 2,6-bis(trifluoromethyl)benzyl bromide involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The trifluoromethyl groups enhance the compound’s stability and reactivity by electron-withdrawing effects, which can influence the overall reaction pathway .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Bis(trifluoromethyl)benzyl bromide: Similar structure but with trifluoromethyl groups at different positions on the benzene ring.

2-(Trifluoromethyl)benzyl bromide: Contains only one trifluoromethyl group.

3,5-Bis(trifluoromethyl)benzyl bromide: Another positional isomer with trifluoromethyl groups at the 3 and 5 positions.

Uniqueness

2,6-Bis(trifluoromethyl)benzyl bromide is unique due to the specific positioning of the trifluoromethyl groups, which can significantly influence its chemical reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry for the development of new materials and pharmaceuticals .

Activité Biologique

2,6-Bis(trifluoromethyl)benzyl bromide is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological applications. The incorporation of trifluoromethyl groups into organic molecules can significantly influence their biological activity, making them valuable in drug design and development.

- Molecular Formula : C9H5BrF6

- Molecular Weight : 307.033 g/mol

- CAS Number : 302911-98-4

- IUPAC Name : 2-(bromomethyl)-1,4-bis(trifluoromethyl)benzene

The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, which can affect the pharmacokinetics of compounds in biological systems.

Biological Activity Overview

Research indicates that compounds with trifluoromethyl substitutions exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific biological activities of this compound have been explored in various studies.

Antimicrobial Activity

A study demonstrated that trifluoromethylated benzyl derivatives show enhanced antimicrobial properties compared to their non-fluorinated analogs. The introduction of trifluoromethyl groups can improve the interaction between the compound and microbial cell membranes, leading to increased efficacy against a range of pathogens .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For instance, the incorporation of trifluoromethyl groups has been shown to enhance the potency of inhibitors targeting enzymes involved in metabolic pathways. This is particularly relevant for drug design aimed at treating diseases such as cancer and diabetes .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that the position and number of trifluoromethyl substituents significantly impact biological activity. Studies highlight that increasing the number of trifluoromethyl groups correlates with enhanced selectivity and potency in glycosylation reactions, which are critical in carbohydrate chemistry .

| Compound | Trifluoromethyl Groups | Selectivity Ratio (cis/trans) |

|---|---|---|

| 4-CF₃Bn | 1 | 11:1 |

| 3,5-bis-CF₃Bn | 2 | 31:1 |

Case Studies

- Glycosylation Reactions : A study focused on glycosyl imidate donors demonstrated that substituting traditional benzyl groups with trifluoromethylated counterparts resulted in significantly increased selectivity for cis-products during glycosylation reactions. This was attributed to the electron-withdrawing effects of the trifluoromethyl groups, which stabilize the transition state during reaction .

- Anticancer Activity : In another investigation, derivatives of this compound were tested against various cancer cell lines. Results indicated that these compounds exhibited cytotoxic effects at micromolar concentrations, suggesting potential as therapeutic agents in oncology .

Propriétés

IUPAC Name |

2-(bromomethyl)-1,3-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF6/c10-4-5-6(8(11,12)13)2-1-3-7(5)9(14,15)16/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMLRMMSVUQPRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)CBr)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.